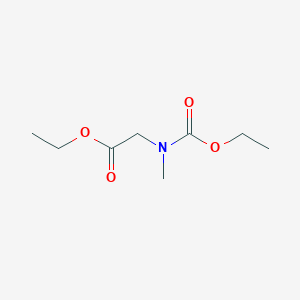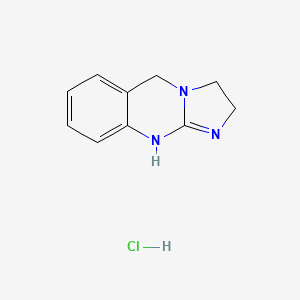
1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride is a chemical compound with the molecular formula C10H12ClN3.
Preparation Methods
The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride typically involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenone in dichloromethane at ambient temperature . This reaction yields the desired compound through a series of steps including cyclization and hydrochloride salt formation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazoquinazoline ring, leading to various reduced forms.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrones to form spiro-isoxazolidines.
Scientific Research Applications
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride involves its interaction with specific molecular targets such as α-adrenergic and imidazoline receptors . These interactions can lead to various physiological effects, including vasodilation and blood pressure reduction. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride can be compared with other imidazoquinazoline derivatives:
Clonidine: Known for its antihypertensive properties, clonidine also interacts with α-adrenergic receptors but has a different structure.
The uniqueness of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride lies in its specific interactions with both α-adrenergic and imidazoline receptors, making it a versatile compound for various research and therapeutic applications .
Properties
CAS No. |
33376-05-5 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9;/h1-4H,5-7H2,(H,11,12);1H |
InChI Key |
NZJZCCTUZQERKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3NC2=N1.Cl |
Related CAS |
32725-29-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15082122.png)
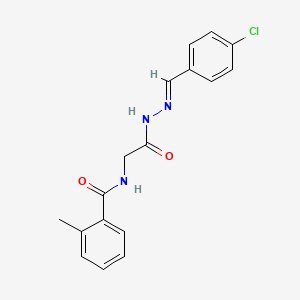
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B15082138.png)
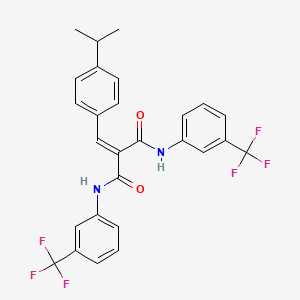
![2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B15082150.png)
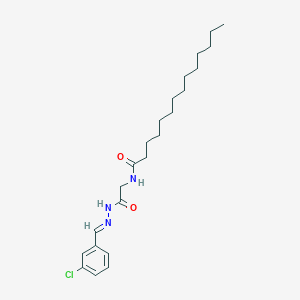
methanone](/img/structure/B15082162.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
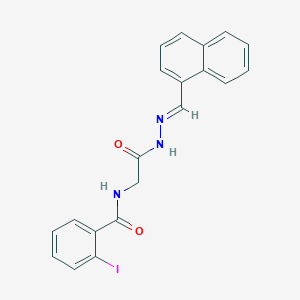
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
